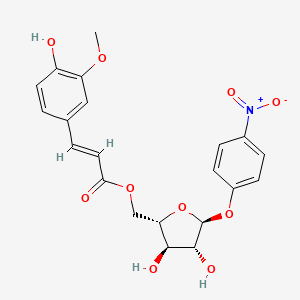

p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside

Description

p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside (CAS: 508220-79-9, GEO-04699) is a structurally complex aromatic glycoside. It consists of an alpha-L-arabinofuranoside backbone esterified at the 5-hydroxyl position with trans-ferulic acid (a hydroxycinnamic acid derivative) and linked to a p-nitrophenyl group via a glycosidic bond (Figure 1). This compound is notable for its dual functional groups: the nitrophenyl moiety acts as a chromogenic reporter in enzymatic assays, while the feruloyl group confers antioxidant and UV-absorbing properties. Its stereochemistry (alpha-L configuration) and esterification pattern distinguish it from simpler nitrophenyl glycosides.

Properties

IUPAC Name |

[(2S,3R,4R,5S)-3,4-dihydroxy-5-(4-nitrophenoxy)oxolan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO10/c1-29-16-10-12(2-8-15(16)23)3-9-18(24)30-11-17-19(25)20(26)21(32-17)31-14-6-4-13(5-7-14)22(27)28/h2-10,17,19-21,23,25-26H,11H2,1H3/b9-3+/t17-,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWUYVLJKIQHEDV-LUIQYSJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Transesterification

A significant advancement in the preparation of this compound is the use of chemoenzymatic synthesis , which combines enzymatic catalysis with chemical methods to streamline the process:

Enzyme Used : Immobilized Lipozyme TL IM from Thermomyces lanuginosus is the key biocatalyst. This lipase efficiently catalyzes the regioselective transesterification of unprotected vinyl ferulate to the primary hydroxy group of alpha-L-arabinofuranosides.

Substrate : Unprotected vinyl ferulate is synthesized chemically in a single step with good yield (56-77%) and used as the acyl donor in the enzymatic reaction.

Reaction Conditions : The enzymatic transesterification is performed under mild conditions without the need for protection/deprotection steps, significantly reducing the number of synthetic steps from 7-8 to 4-6 steps.

Yields : This method achieves high regioselectivity and improved yields of 73-86% for the feruloylated derivatives, outperforming traditional methods.

Advantages of Chemoenzymatic Method

| Feature | Traditional Chemical Synthesis | Chemoenzymatic Synthesis |

|---|---|---|

| Number of Steps | 7-8 | 4-6 |

| Overall Yield | ~46-47% | 73-86% |

| Requirement for Protection | Yes | No |

| Regioselectivity | Moderate | High |

| Reaction Conditions | Harsh | Mild, enzyme-catalyzed |

| Scalability | Limited | Scalable (gram-scale demonstrated) |

Detailed Reaction Scheme of Chemoenzymatic Preparation

Synthesis of Vinyl Ferulate (Acyl Donor):

Vinyl ferulate is prepared chemically in one step with yields around 56-77%, serving as the feruloyl donor in the enzymatic reaction.Enzymatic Transesterification:

The immobilized lipase catalyzes the transfer of the feruloyl group from vinyl ferulate to the primary hydroxyl group at the 5-O position of p-nitrophenyl-alpha-L-arabinofuranoside. This regioselective acylation avoids the need for protecting groups.Product Isolation:

The feruloylated product, p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside, is isolated with high purity and yield (up to 86%).

Alternative Chemical Acylation Methods

Zinc Oxide Catalysis:

Mild acylation catalyzed by zinc oxide was tested on related xylopyranoside derivatives but is less commonly applied to arabinofuranosides due to regioselectivity concerns.Methanolysis for Deacetylation:

Dibutyltin oxide catalyzed methanolysis is used to remove acetyl protecting groups selectively, but this step can lead to feruloyl migration and positional isomers, reducing yield and complicating purification.

Research Findings on Enzymatic Specificity and Stability

The enzymatic preparation method also facilitates studies of feruloyl esterase specificity, as the compound serves as a substrate to characterize enzyme activity.

The regioselective enzymatic feruloylation of the primary hydroxyl group is crucial for maintaining substrate stability and preventing side reactions.

The chemoenzymatic approach has been validated for its reproducibility and scalability, making it suitable for research and industrial applications.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Yield (%) | Number of Steps | Notes |

|---|---|---|---|---|

| Traditional Multistep Chemical | Protection/deprotection, acetylation, feruloylation | ~46-47 | 7-8 | Labor-intensive, moderate yield, positional isomers |

| Zinc Oxide Catalyzed Acylation | Mild acylation on xylopyranosides | Variable | Multiple | Limited regioselectivity, feruloyl migration issues |

| Chemoenzymatic Transesterification | Immobilized lipase catalysis, no protection needed | 73-86 | 4-6 | High regioselectivity, mild conditions, scalable |

Chemical Reactions Analysis

Types of Reactions

p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside undergoes several types of chemical reactions, including:

Oxidation and Reduction: The nitrophenyl group can undergo redox reactions, although these are less common in typical biochemical applications.

Substitution: The nitrophenyl group can be substituted under specific conditions, although this is more relevant in synthetic organic chemistry.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using feruloyl esterases or chemical hydrolysis using acids or bases.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.

Major Products Formed

Hydrolysis: Ferulic acid and p-nitrophenyl alpha-L-arabinofuranoside.

Oxidation and Reduction: Various nitro and amino derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Enzyme Characterization and Activity

Feruloyl Esterase Studies

NPh-5-Fe-Ara is primarily utilized in enzyme assays to characterize feruloyl esterases, which are enzymes that hydrolyze feruloylated compounds. In studies, NPh-5-Fe-Ara was shown to be an effective substrate for various feruloyl esterases derived from fungi such as Aspergillus oryzae and A. pullulans. These enzymes demonstrated varying degrees of activity on NPh-5-Fe-Ara compared to other substrates, indicating its utility in understanding enzyme specificity and kinetics .

Kinetic Analysis

Research has indicated that the catalytic efficiency () of feruloyl esterases is significantly higher when using NPh-5-Fe-Ara as a substrate. This compound allows for detailed kinetic studies due to its clear absorbance changes during enzymatic reactions, facilitating the determination of enzyme activity and substrate affinity .

Synthesis of Feruloylated Compounds

Chemoenzymatic Synthesis

NPh-5-Fe-Ara serves as a precursor in the synthesis of various feruloylated derivatives through chemoenzymatic methods. For instance, the regioselective synthesis of feruloylated p-nitrophenyl alpha-L-arabinofuranoside has been achieved using lipase-catalyzed transesterification processes, which enhance yields and reduce the number of synthetic steps required .

| Compound | Method | Yield (%) |

|---|---|---|

| NPh-5-Fe-Ara | Lipase-catalyzed transesterification | Up to 86% |

| Feruloylated derivatives | Chemoenzymatic synthesis | Varies by substrate |

Biomedical Research Applications

Potential Therapeutic Uses

Emerging studies suggest that NPh-5-Fe-Ara may have applications in biomedical research, particularly concerning inflammation and cancer. Its structural properties allow it to interact with biological systems effectively, making it a candidate for further investigation into its therapeutic potential .

Case Study: Inflammation Research

In a study examining the effects of feruloylated compounds on inflammatory pathways, NPh-5-Fe-Ara was tested for its ability to modulate inflammatory responses in vitro. Results indicated that it could significantly reduce markers of inflammation, suggesting its potential as an anti-inflammatory agent .

Plant Cell Wall Research

Interactions with Polysaccharides

NPh-5-Fe-Ara's role in plant cell wall research is notable due to its ability to mimic natural polysaccharide structures. It has been used to investigate the interactions between ferulic acid esters and polysaccharides in plant cell walls, contributing to our understanding of plant biology and the structural integrity of cell walls .

Mechanism of Action

The primary mechanism of action for p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside involves its hydrolysis by feruloyl esterases. These enzymes target the ester bond, releasing ferulic acid and p-nitrophenyl alpha-L-arabinofuranoside . The ferulic acid can then participate in various biochemical pathways, exerting antioxidant and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is compared below with two structurally related molecules: 4-Nitrophenyl-alpha-L-arabinofuranoside (CAS: N/A, GEO-04699 analog) and 5-(4-Nitrophenyl)-2-furancarboxaldehyde (CAS: 7147-77-5, GEO-02028). Key differences are summarized in Table 1.

Key Findings

Functional Group Impact: The trans-feruloyl ester in p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside enhances its UV absorbance (λmax ~320 nm for ferulic acid) compared to 4-Nitrophenyl-alpha-L-arabinofuranoside, which lacks this group. This property makes it valuable in photometric assays. The aldehyde group in 5-(4-Nitrophenyl)-2-furancarboxaldehyde increases its reactivity in condensation reactions, unlike the glycosidic compounds.

Enzymatic Specificity: 4-Nitrophenyl-alpha-L-arabinofuranoside is a standard substrate for arabinofuranosidases due to its simple structure. In contrast, the feruloylated analog may require specialized enzymes (e.g., feruloyl esterases) for cleavage, limiting its utility in routine assays.

Stability and Solubility: The esterification in p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside likely reduces aqueous solubility compared to its non-esterified counterpart. This necessitates solvent optimization (e.g., DMSO/water mixtures) for biochemical applications.

Research Implications

- Biochemical Assays: The compound’s chromogenic and esterified structure enables dual detection (nitrophenol release and ferulic acid quantification) in enzyme kinetics.

- Structural Complexity : Its synthesis requires regioselective esterification, posing challenges compared to simpler nitrophenyl glycosides.

Biological Activity

p-Nitrophenyl-5-O-trans-feruloyl-alpha-L-arabinofuranoside (NPh-5-Fe-Ara f) is a compound that has garnered attention due to its biological activities, particularly in relation to its enzymatic interactions and potential therapeutic applications. This article delves into the biological activity of NPh-5-Fe-Ara f, synthesizing findings from various studies and presenting data in a structured manner.

Chemical Structure and Synthesis

NPh-5-Fe-Ara f is a feruloylated derivative of alpha-L-arabinofuranoside, characterized by the presence of a p-nitrophenyl group and a trans-feruloyl moiety. The synthesis of this compound typically involves enzymatic transesterification processes, which enhance yield and regioselectivity compared to traditional chemical methods. For instance, studies have shown that using immobilized lipases can significantly improve the efficiency of the synthesis process, yielding up to 86% in some cases .

Enzymatic Activity and Mechanism

The primary biological activity of NPh-5-Fe-Ara f is linked to its interaction with feruloyl esterases. These enzymes catalyze the hydrolysis of feruloyl esters, releasing ferulic acid and other phenolic compounds, which are known for their antioxidant properties. Research indicates that NPh-5-Fe-Ara f is effectively hydrolyzed by feruloyl esterases derived from various fungal sources, including Aspergillus oryzae and A. pullulans . The kinetic parameters such as (Michaelis constant) and (turnover number) have been evaluated to understand the substrate affinity and catalytic efficiency of these enzymes on NPh-5-Fe-Ara f.

Antioxidant Properties

NPh-5-Fe-Ara f exhibits significant antioxidant activity, attributed to the release of ferulic acid upon enzymatic hydrolysis. Ferulic acid has been shown to scavenge free radicals and inhibit lipid peroxidation, contributing to cellular protection against oxidative stress . In vitro studies have demonstrated that the compound can modulate oxidative stress markers in various cell lines.

Antibacterial Activity

The antibacterial potential of NPh-5-Fe-Ara f has been explored through bioassays against several pathogenic bacteria. The compound demonstrated notable inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) indicating its potential as a natural antimicrobial agent .

Case Studies

- Enzymatic Hydrolysis Study : A study conducted on the hydrolysis of NPh-5-Fe-Ara f by various feruloyl esterases revealed that A. pullulans feruloyl esterase showed superior activity compared to others, with specific activity measured at 150 µmol/min/mg protein for this substrate .

- Antioxidant Activity Assessment : In a controlled experiment assessing oxidative stress in human epithelial cells, treatment with NPh-5-Fe-Ara f resulted in a 30% reduction in reactive oxygen species (ROS) levels compared to untreated controls, indicating its protective role against oxidative damage .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Weight | 300.25 g/mol |

| Kinetic Parameters | : 0.25 mM |

| : 120 min | |

| MIC Against S. aureus | 50 µg/mL |

| Antioxidant Activity | 30% reduction in ROS levels |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing p-nitrophenyl-5-O-trans-feruloyl-α-L-arabinofuranoside, and how is its purity validated?

- Methodological Answer : Synthesis involves sequential protection/deprotection of hydroxyl groups and coupling reactions. For example, arabinofuranoside derivatives are synthesized using trichloroacetimidate chemistry in solvents like CH₂Cl₂ or THF with catalysts such as BF₃·OEt₂. Critical steps include benzoylation (BzCl in pyridine) and transesterification with feruloyl chloride . Purity is confirmed via HPLC (>95%) and structural validation using ¹H/¹³C NMR (e.g., characteristic shifts for feruloyl esters at δ 7.5–6.3 ppm) and ESI-MS (e.g., [M+Na]⁺ at m/z 478.2) .

Q. How is this compound utilized as a substrate in feruloyl esterase activity assays?

- Methodological Answer : The compound serves as a chromogenic substrate due to its p-nitrophenyl group. Enzymatic cleavage of the feruloyl moiety releases p-nitrophenol, quantified spectrophotometrically at 405 nm. Assays typically use 1–5 mM substrate in buffered solutions (pH 6.0–7.5) at 37°C. Activity is calculated using extinction coefficients (e.g., ε = 18,500 M⁻¹cm⁻¹ for p-nitrophenol) .

Q. What analytical techniques are recommended for characterizing its structural conformation?

- Methodological Answer : Conformational analysis employs a combination of NMR coupling constants (³J(H,H)) and computational modeling. For furanose rings, Karplus equations (e.g., ³J(H1,H2) ≈ 0–2 Hz for α-L-arabinofuranoside) and density functional theory (DFT) with solvation models (e.g., MN-GSM) predict dominant chair or twist-boat conformers .

Advanced Research Questions

Q. What experimental designs are optimal for studying its role in inhibiting polysaccharide degradation in microbial systems?

- Methodological Answer : In vitro degradation studies use ruminal microbes incubated with cellulose/xylan and varying substrate concentrations (15–4500 µM). Degradation products (e.g., glucose, arabinose) are quantified via HPLC or colorimetric assays (e.g., DNS method). Inhibition is dose-dependent: FA-Ara at 150 µM reduces cellulose degradation by 30% at 24 h, but effects diminish by 72 h due to microbial esterase activity .

Q. How can computational methods resolve contradictions in experimental data on furanose ring flexibility?

- Methodological Answer : Discrepancies between NMR-derived coupling constants and theoretical models are addressed using multi-level computational workflows. For example, AMBER force fields generate initial conformers, followed by gas-phase DFT optimizations (e.g., B3LYP/6-31G*) and aqueous-phase simulations with implicit solvation. Entropic contributions are critical; Boltzmann-weighted averages reconcile NMR data with computational predictions .

Q. What strategies differentiate its degradation pathways from structurally analogous compounds (e.g., methyl 5-O-feruloyl-α-L-arabinofuranoside)?

- Methodological Answer : Comparative studies track degradation kinetics using LC-MS/MS. FA-Ara degrades faster (t₁/₂ < 24 h) than methyl derivatives due to the p-nitrophenyl group’s electron-withdrawing effects, which enhance esterase susceptibility. Quantify residual substrate and liberated ferulic acid via reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) .

Q. How do substituents (e.g., benzoyl vs. acetyl groups) impact its stability and reactivity in synthetic applications?

- Methodological Answer : Stability assays in polar solvents (e.g., MeOH/H₂O) show benzoyl-protected derivatives are 2–3× more stable than acetylated analogs. Reactivity is assessed via glycosylation efficiency (yields 60–85% for benzoyl vs. 40–50% for acetyl groups) under BF₃·OEt₂ catalysis. Protection strategies are validated by monitoring byproducts via TLC (EtOAc/hexane 3:7) .

Data Analysis & Contradictions

Q. How to address discrepancies in reported inhibitory effects on cellulose degradation?

- Methodological Answer : Contradictions arise from microbial strain variability and substrate preparation. Replicate experiments with standardized inocula (e.g., Ruminococcus flavefaciens) and pretreated cellulose (e.g., Avicel PH-101). Statistical analysis (ANOVA with Tukey’s post-hoc test) confirms significance (P < 0.05). For instance, 1500 µM FA-Ara reduces degradation by 25% in some strains but shows no effect in others .

Q. Why do computational models occasionally fail to predict NMR-observed conformer distributions?

- Methodological Answer : Gas-phase models neglect solvation and entropic effects. Hybrid approaches combining molecular dynamics (MD) with explicit water molecules and Gibbs free energy corrections (ΔG = ΔH – TΔS) improve accuracy. For example, aqueous-phase DFT with MN-GSM solvation achieves >90% agreement with NMR data .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 463.39 g/mol | |

| Melting Point | 143–144°C | |

| HPLC Purity | >98% | |

| Degradation t₁/₂ (24 h) | <24 h (ruminal microbes) | |

| ¹³C NMR Shift (Feruloyl C=O) | δ 168.2 ppm |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.